3-(Benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline

5-HT6 receptor CNS Quinoline SAR

3-(Benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline (CAS 895646-55-6, molecular formula C27H27N3O2S, MW 457.6) is a synthetic quinoline derivative featuring a 4-phenylpiperazine substituent at the 4-position, a benzenesulfonyl group at the 3-position, and an ethyl group at the 6-position of the quinoline core. This compound belongs to the 3-(phenylsulfonyl)-4-(piperazin-1-yl)quinoline class, a scaffold explored in patents and medicinal chemistry literature for modulation of serotonin 5-HT6 receptors.

Molecular Formula C27H27N3O2S
Molecular Weight 457.59
CAS No. 895646-55-6
Cat. No. B2618845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline
CAS895646-55-6
Molecular FormulaC27H27N3O2S
Molecular Weight457.59
Structural Identifiers
SMILESCCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5
InChIInChI=1S/C27H27N3O2S/c1-2-21-13-14-25-24(19-21)27(26(20-28-25)33(31,32)23-11-7-4-8-12-23)30-17-15-29(16-18-30)22-9-5-3-6-10-22/h3-14,19-20H,2,15-18H2,1H3
InChIKeyQDWQXLXREFXTBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline (CAS 895646-55-6) Procurement Guide for CNS Research


3-(Benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline (CAS 895646-55-6, molecular formula C27H27N3O2S, MW 457.6) is a synthetic quinoline derivative featuring a 4-phenylpiperazine substituent at the 4-position, a benzenesulfonyl group at the 3-position, and an ethyl group at the 6-position of the quinoline core . This compound belongs to the 3-(phenylsulfonyl)-4-(piperazin-1-yl)quinoline class, a scaffold explored in patents and medicinal chemistry literature for modulation of serotonin 5-HT6 receptors [1]. The specific substitution pattern differentiates it structurally from the more extensively characterized 3-(phenylsulfonyl)-8-(piperazin-1-yl)quinoline regioisomers such as Intepirdine (SB-742457) [2].

1
Supports 5-HT6 receptor SAR studies on 4-piperazinyl quinoline scaffolds
2
Enables regioisomeric pharmacophore comparison against 8-substituted series
3
Suitable for CNS penetration assessment of 6-alkyl quinoline derivatives

3-(Benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline: Why In-Class 5-HT6 Quinoline Ligands Are Not Interchangeable


Quinoline-based 5-HT6 receptor ligands are highly sensitive to the position and nature of substituents. SAR studies on 3-(phenylsulfonyl)quinolines have explicitly demonstrated that antagonist activity at 5-HT6 receptors depends critically on the nature of the 4- and 8-substituents [1]. The target compound features a 4-phenylpiperazine group with a 6-ethyl substitution, a distinct regioisomeric arrangement compared to the extensively studied 8-piperazinyl series (e.g., Intepirdine, which bears the piperazine at the 8-position) [2]. This positional difference fundamentally alters the three-dimensional pharmacophore presentation to the receptor binding pocket. Consequently, activity, selectivity, and pharmacokinetic profiles cannot be extrapolated between 4-substituted and 8-substituted analogs, nor between analogs with different 6-position substituents on the quinoline core.

This Compound
4-phenylpiperazine at C-4, 6-ethyl substitution; distinct regioisomer with uncharacterized 5-HT6 binding
Common Comparator
Intepirdine (8-piperazinyl, Ki=1.4 nM); 8-substituted pharmacophore not transferable to 4-position
Regioisomeric shift at quinoline core may alter receptor recognition; 6-ethyl lipophilicity increase may affect CNS exposure differently than unsubstituted analogs. Direct substitution without binding data is not supported.

3-(Benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline: Quantitative Differentiation Evidence for Scientific Selection


5-HT6 Receptor Binding Affinity: The Critical Data Gap for 4-Piperazinyl Quinoline Selection

No quantitative 5-HT6 receptor binding data (Ki, IC50) for 3-(benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline were found in the peer-reviewed literature, authoritative databases (ChEMBL, BindingDB, PubChem), or accessible patent examples. The class-level SAR indicates that 4-piperazinyl-3-phenylsulfonyl quinolines have been studied as 5-HT6 ligands [1]; however, the specific contribution of the 6-ethyl substituent on the target compound to 5-HT6 affinity remains uncharacterized in publicly available quantitative data. By contrast, the 8-piperazinyl regioisomer Intepirdine (SB-742457) has a well-established Ki of 1.4 nM at the 5-HT6 receptor . This absence of direct comparative binding data precludes a quantitative head-to-head evaluation.

5-HT6 Binding Affinity
Class-level inference
Target: No public Ki data
Comparator (Intepirdine): Ki = 1.4 nM
Direct comparison not possible; binding must be determined experimentally
Data gap precludes affinity-based selection
5-HT6 receptor CNS Quinoline SAR

Regioisomeric Differentiation: 4-Piperazinyl vs. 8-Piperazinyl Quinoline Scaffolds and 5-HT6 Pharmacophore Implications

Published SAR for 3-(phenylsulfonyl)quinoline 5-HT6 antagonists explicitly states that antagonist activity depends on the nature of the 4- and 8-substituents [1]. The target compound places the 4-phenylpiperazine at the 4-position, whereas the clinical candidate Intepirdine places a piperazine (without N-phenyl) at the 8-position. Direct comparison of published 5-HT6 pharmacophore models reveals that the optimal spatial orientation of the basic nitrogen differs between 4- and 8-substituted series [2]. Although the quantitative magnitude of the affinity shift attributable to this positional change is not published for the 6-ethyl-bearing analog, the class-level evidence indicates that regioisomeric substitution fundamentally alters receptor recognition.

Regioisomeric Differentiation
Class-level inference
4-(4-phenylpiperazin-1-yl) vs 8-(piperazin-1-yl) quinoline; critical for antagonist activity per SAR
Positional change fundamentally alters pharmacophore presentation
Quantitative ΔKi not published for this pair
5-HT6 pharmacophore regioisomer quinoline

6-Ethyl Substituent Differentiation: Impact on Physicochemical Properties vs. 6-Unsubstituted and 6-Methoxy Analogs

The 6-ethyl group on the target compound (MW 457.6, molecular formula C27H27N3O2S) distinguishes it from the 6-unsubstituted analog 3-(benzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline (MW 429.5, C25H23N3O2S) . The ethyl substituent increases the calculated logP by approximately 0.8–1.0 log units compared to the 6-H analog (class-level inference based on the Hansch π constant for ethyl ≈ 1.0). This increase in lipophilicity is expected to enhance blood-brain barrier penetration and alter metabolic stability, though no empirical CNS penetration data (e.g., brain-to-plasma ratio, P-gp efflux ratio) are publicly available for this specific compound. Published SAR on related 3-(phenylsulfonyl)quinoline series indicates that 6-position substituents modulate both potency and selectivity [1].

6-Ethyl Lipophilicity Shift
Class-level inference
ΔclogP ≈ +0.8 to +1.0
ΔMW ≈ +28 Da
Estimated increase in lipophilicity may enhance brain penetration potential
No empirical CNS exposure data available
Lipophilicity 6-substitution quinoline

3-(Benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline: Recommended Application Scenarios for Research Procurement


5-HT6 Receptor SAR Exploration of 4-Piperazinyl Quinoline Scaffolds

This compound is best suited for medicinal chemistry programs systematically exploring SAR around the 4-position of 3-(phenylsulfonyl)quinolines. The class-level evidence confirms that 4-substituent identity is a key determinant of 5-HT6 antagonist activity [1]. Procuring this compound enables direct comparison with 6-unsubstituted, 6-methoxy, and 6-halogen analogs within a focused library to map the contribution of the 6-ethyl group to binding affinity and functional activity.

Regioisomeric Probe for 5-HT6 Pharmacophore Refinement

Given the established clinical relevance of the 8-piperazinyl regioisomer Intepirdine (Ki = 1.4 nM at 5-HT6) [1], this 4-piperazinyl analog serves as a critical probe to refine 5-HT6 pharmacophore models. Data generated with this compound can distinguish whether the receptor tolerates piperazine attachment at the 4-position of the quinoline core, a question not addressed by existing 8-substituted series .

CNS Penetration Assessment of 6-Alkyl Substituted Quinoline Derivatives

The 6-ethyl substituent increases lipophilicity relative to the 6-H analog (estimated ΔclogP ≈ +0.8 to +1.0) [1]. This compound can be used in parallel artificial membrane permeability assays (PAMPA-BBB) and in vivo brain-to-plasma ratio studies to empirically determine whether the 6-ethyl modification improves CNS exposure within the 4-phenylpiperazine quinoline chemotype, a critical parameter for CNS-targeted programs.

Selectivity Profiling Against Serotonin Receptor Subtypes

As a 4-substituted quinoline with a distinctive N-phenylpiperazine moiety, this compound may exhibit a selectivity profile across 5-HT receptor subtypes that differs from the 8-substituted series [1]. Procurement for broad-panel screening (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7) is warranted to identify potential selectivity advantages or polypharmacology opportunities inherent to the 4-piperazinyl regioisomeric scaffold.

Application
Selection Property
Validation Focus
5-HT6 receptor SAR exploration
4-piperazinyl regioisomer with 6-ethyl modification
Determine binding affinity and functional activity at 5-HT6
5-HT6 pharmacophore refinement
Probe for receptor tolerance of 4-substitution
Compare with 8-substituted series to map spatial requirements
CNS penetration assessment
6-ethyl lipophilicity increase relative to 6-H analog
Evaluate brain exposure in vitro/in vivo to verify ADME prediction
Serotonin receptor selectivity profiling
Distinctive N-phenylpiperazine moiety
Screen against 5-HT1A, 2A, 2C, 7 to identify selectivity window
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